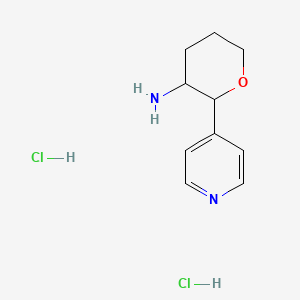
2-Pyridin-4-yloxan-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxane ring, and an amine group. The pyridine ring is aromatic and planar, while the oxane ring is a saturated cyclic ether. The amine group could potentially participate in hydrogen bonding.Chemical Reactions Analysis
As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the 3-position of the pyridine ring . The amine group could potentially be protonated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . As a salt, it would likely be soluble in water . The presence of the pyridine ring might confer basic properties .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Luminescent Emission
- Helical Silver(I) Coordination Polymers: A study demonstrated the formation of helical silver(I) coordination polymers using bis(pyridyl) ligands, including derivatives similar to 2-Pyridin-4-yloxan-3-amine. These polymers exhibit interesting structural properties and solid-state luminescent emissions, suggesting potential applications in materials science (Zhang et al., 2013).
Antimalarial Activity
- Zinc(II) Compounds with Pyridyl Ligands: A zinc(II) compound synthesized using a ligand similar to 2-Pyridin-4-yloxan-3-amine showed significant anti-malarial activity. This highlights the potential of such compounds in the development of new antimalarial drugs (Abu Ali et al., 2016).
Synthesis and Characterization of Derivatives
- Microwave-Assisted Synthesis: A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, indicating the versatility of pyridine derivatives in chemical synthesis (Ankati & Biehl, 2010).
- N-Arylpyrimidin-2-amine Derivatives: Another research focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, emphasizing the diverse applications of pyridine derivatives in organic chemistry (El-Deeb et al., 2008).
Quantum Chemical Analysis
- Divalent N(I) Character and Tautomerism: A study on N-(Pyridin-2-yl)thiazol-2-amine, a compound with structural similarities to 2-Pyridin-4-yloxan-3-amine, provided insights into its electron distribution, tautomeric preferences, and divalent N(I) character, which are essential for understanding the chemical behavior of such compounds (Bhatia et al., 2013).
Catalysis and Polymerization
- Aminopyridinato Complexes: Research on aminopyridinato complexes involving 4-methyl-pyridin-2-yl and other pyridine derivatives revealed their potential as catalysts in Suzuki cross-coupling reactions and polymerization processes (Deeken et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as dihydropyridines, are known to target calcium channels located in the muscle cells of the heart and arterial blood vessels .
Mode of Action
For instance, dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This action reduces the entry of calcium ions into the cell, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect pathways related to calcium ion transport and muscle contraction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may lead to vasodilation and a decrease in blood pressure .
Eigenschaften
IUPAC Name |
2-pyridin-4-yloxan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMXDRVMQBWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
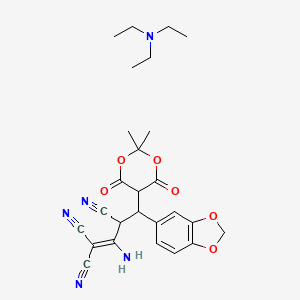
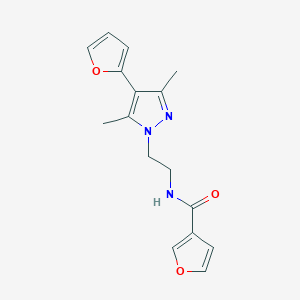
![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)
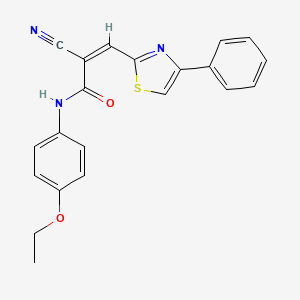

![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)
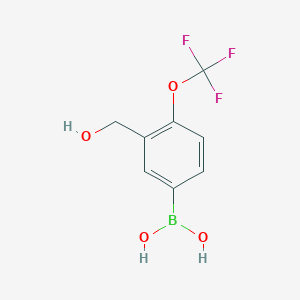

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)
